molecular formula C25H22N4O4S B2669984 N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide CAS No. 422278-33-9

N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide

Cat. No.: B2669984
CAS No.: 422278-33-9
M. Wt: 474.54
InChI Key: AUQUNDPXSIXRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4-one core substituted at position 2 with a sulfanylacetamide group containing a 4-ethoxyphenyl carbamoyl moiety and at position 3 with a benzamide group.

Properties

IUPAC Name

N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c1-2-33-19-14-12-18(13-15-19)26-22(30)16-34-25-27-21-11-7-6-10-20(21)24(32)29(25)28-23(31)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQUNDPXSIXRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group is introduced through the reaction of the quinazolinone intermediate with benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethoxyphenyl Carbamoyl Moiety: The ethoxyphenyl carbamoyl moiety is attached via a nucleophilic substitution reaction using 4-ethoxyphenyl isocyanate and the appropriate sulfanyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide and ethoxyphenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like pyridine or triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Quinazolinone Derivatives

N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ()
  • Structural Differences : Replaces the benzamide at position 3 with a 3-chloro-4-methylphenylacetamide group.
  • Functional Implications : The chloro-methylphenyl group introduces steric bulk and electron-withdrawing effects, which may alter receptor affinity compared to the benzamide in the target compound. Such substitutions are often linked to enhanced metabolic stability .
4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide ()
  • Structural Differences : Substitutes the 4-ethoxyphenyl group with a 4-methylphenyl carbamoyl moiety and adds a propyl chain to the benzamide.
  • The propyl extension may influence binding pocket interactions .

Sulfanylacetamide Modifications

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()
  • Structural Differences : Replaces the 4-ethoxyphenyl with a 4-chlorophenyl and substitutes the benzamide with a sulfamoylphenyl group.
  • Chlorine’s electron-withdrawing nature may increase electrophilicity, affecting reactivity .
Antiulcer-Active 1,4-Dihydropyridine-Quinazolinone Hybrids ()
  • Structural Differences : Integrates a 1,4-dihydropyridine moiety instead of a benzamide.
  • Functional Implications : These hybrids exhibit antiulcer activity comparable to ranitidine. Methoxy and nitro substituents on the aryl groups enhance activity, suggesting that the ethoxy group in the target compound may similarly optimize biological performance .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Selected Analogs
Compound Molecular Weight Key Substituents Reported Activity/Properties
Target Compound ~479.5 g/mol 4-Ethoxyphenyl, benzamide N/A (Theoretical analysis)
Compound ~464.0 g/mol 3-Chloro-4-methylphenyl Potential metabolic stability
Compound ~500.6 g/mol 4-Methylphenyl, N-propylbenzamide Enhanced lipophilicity
Compound ~477.3 g/mol 4-Chlorophenyl, sulfamoylphenyl Improved solubility
Hybrids (e.g., 3a-h) ~450-500 g/mol Methoxy/nitro groups Antiulcer activity (≈ ranitidine)

Biological Activity

N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide is a complex organic compound belonging to the quinazolinone derivatives class. Its unique structure includes a quinazolinone core, a benzamide group, and an ethoxyphenyl carbamoyl moiety. This compound has attracted significant interest due to its potential biological and pharmacological activities, particularly in the fields of cancer therapy and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes, including carbonic anhydrase (CA) isoforms, which are implicated in several diseases such as glaucoma and cancer .
  • Receptor Modulation : It may also modulate receptor activities, influencing cellular signaling pathways that can lead to therapeutic effects.

Research Findings

Recent studies have demonstrated the compound's efficacy in inhibiting specific enzymes and its potential role in cancer therapy. For instance:

  • Carbonic Anhydrase Inhibition : Molecular docking studies indicated that derivatives similar to this compound exhibit strong binding affinities towards hCA isoforms. These interactions suggest potential applications in treating conditions like glaucoma and epilepsy .

Case Studies

  • Inhibition of hCA Isoforms :
    • A study reported that compounds with a similar quinazolinone scaffold showed nanomolar inhibitory effects against hCA isoforms I, II, IX, and XII. This highlights the potential of quinazolinone derivatives as effective inhibitors for these enzymes .
  • Antitumor Activity :
    • Compounds derived from the quinazolinone structure have shown promise in antitumor activity through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth in preclinical models.

Data Table: Summary of Biological Activities

Activity Type Target Effectiveness References
Enzyme InhibitionCarbonic AnhydraseNanomolar inhibition
Antitumor ActivityVarious Cancer Cell LinesPromising results
Receptor ModulationCellular ReceptorsModulation of signaling

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming functional groups and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. For unambiguous structural confirmation, single-crystal X-ray diffraction using software like SHELXL (for refinement) is critical. Crystallographic data can resolve ambiguities in stereochemistry or substituent positioning .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?

Methodological Answer: Standard assays include:

  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Anti-inflammatory screening : COX-1/COX-2 inhibition assays using ELISA or fluorometric methods. Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates are mandatory .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the compound's structure?

Methodological Answer: Discrepancies in X-ray data (e.g., poor refinement statistics or ambiguous electron density) require iterative refinement using SHELXL. Strategies include:

  • Testing alternative space groups.
  • Applying restraints/constraints for disordered regions.
  • Cross-validating with spectroscopic data (e.g., NOESY for stereochemistry). If unresolved, synchrotron radiation or low-temperature data collection improves resolution .

Q. What are the challenges in achieving regioselectivity during the synthesis of this compound?

Methodological Answer: The quinazolinone core and sulfanyl-acetamide side chain introduce competing reactive sites. Key strategies:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling steps.
  • Reaction conditions : Optimize temperature (e.g., 0–5°C for sulfanyl group introduction) and solvent polarity (e.g., DMF for nucleophilic substitutions).
  • Catalysts : Employ Pd-mediated cross-coupling for aryl-ether bond formation. Monitoring via TLC/HPLC ensures intermediate purity .

Q. How to design a study to elucidate the mechanism of action against a specific enzyme target?

Methodological Answer:

  • Target identification : Use molecular docking (e.g., AutoDock Vina) against proteins like kinases or GPCRs (see ZINC database analogs in ).
  • Enzyme inhibition assays : Competitive binding studies with fluorogenic substrates (e.g., ATPase assays for kinases).
  • Cellular validation : CRISPR-Cas9 knockout of the target gene to assess activity loss. Dose-response curves and Lineweaver-Burk plots differentiate competitive/non-competitive inhibition .

Q. What statistical approaches are optimal for analyzing dose-response data with high variability?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrapping : Estimate confidence intervals for IC₅₀ values.
  • ANOVA with post-hoc tests : Compare multiple groups (e.g., Tukey’s test). Outlier detection (Grubbs’ test) and normalization to internal controls (e.g., DMSO) reduce noise .

Q. How should researchers address discrepancies between computational predictions and experimental results in binding affinity studies?

Methodological Answer:

  • Force field calibration : Re-optimize parameters (e.g., AMBER vs. CHARMM) for ligand-protein systems.
  • Solvent effects : Include explicit water molecules in MD simulations.
  • Experimental validation : Surface Plasmon Resonance (SPR) or ITC measures binding kinetics (ka, kd). Cross-check with mutational analysis to confirm critical binding residues .

Q. What methodologies assess the environmental fate of this compound?

Methodological Answer:

  • Abiotic degradation : Hydrolysis/photolysis studies under varying pH/UV conditions (OECD 111).
  • Biotic transformation : Soil microcosm experiments with LC-MS/MS to track metabolites.
  • Bioaccumulation : Use logP values (experimental or predicted) and aquatic toxicity assays (Daphnia magna). Project INCHEMBIOL frameworks ( ) provide protocols for long-term ecological risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.